Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiadiazole ring and the piperazine moiety in its structure makes it a versatile intermediate for the synthesis of biologically active molecules.
Properties
IUPAC Name |
tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)9-8-12-18-13-9/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDGLZIWUXIXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a thiadiazole derivative. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which undergoes a series of reactions to introduce the thiadiazole ring . The reaction conditions often involve the use of organic solvents such as methylene chloride and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various alkyl or aryl groups into the piperazine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: Its derivatives are explored for use in the development of advanced materials, such as polymers and nanomaterials, due to their unique electronic and structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound is structurally similar but contains an ethoxy-oxoethyl group instead of the thiadiazole ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with a hydrazino-oxoethyl group.
Uniqueness
Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of compounds with specific biological activities and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
